Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 5 with a 4-nitrobenzoylamino moiety, and at position 1 with an ethyl carboxylate ester. Such structural features are common in medicinal chemistry, where nitro groups are often leveraged for their redox activity and methoxy groups for modulating solubility and bioavailability .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-23(30)19-17-12-35-21(24-20(28)13-4-6-15(7-5-13)27(31)32)18(17)22(29)26(25-19)14-8-10-16(33-2)11-9-14/h4-12H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYSFGXLARSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with a complex structure and potential biological activity. Its molecular formula is C23H18N4O7S, and it has a molecular weight of 494.48 g/mol. This compound is primarily utilized in research settings for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O7S |
| Molecular Weight | 494.48 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thieno[3,4-d]pyridazine derivatives. The compound's structure allows for interactions with various biological targets, making it a candidate for further development in cancer therapies. For instance, similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Study: In Vitro Evaluation
A study evaluating the biological activity of related thieno[3,4-d]pyridazine compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | Compound Concentration (µM) | IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 15 |
| A549 | 10 | 20 |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. This includes interference with the PI3K/Akt pathway and modulation of apoptosis-related proteins.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of nitro groups in its structure is often associated with increased antibacterial effects.
In Vitro Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of related compounds against various bacterial strains. The results indicated that certain derivatives displayed notable antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related derivatives to highlight the impact of substituent variations on physicochemical and functional properties.
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The target compound’s 4-nitrobenzoylamino group is strongly electron-withdrawing, which may increase electrophilicity and enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) . In contrast, the compound’s 4-trifluoromethylphenyl group combines lipophilicity with moderate electron-withdrawing effects, favoring membrane permeability and metabolic resistance . The compound’s unsubstituted amino group is electron-rich, enabling hydrogen bonding but increasing susceptibility to oxidation .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~545.5) compared to ’s derivative (315.35) suggests reduced solubility in aqueous media, though the nitro and ester groups may counterbalance this via polar interactions.
- ’s compound (531.505) exhibits intermediate solubility, with the trifluoromethyl group promoting solubility in lipid-rich environments .
Synthetic Pathways: The target compound’s nitro group likely requires nitration or coupling reactions, whereas ’s trifluoromethyl group may involve fluorinated building blocks or late-stage functionalization . ’s amino group serves as a precursor for further derivatization (e.g., acylation to form the target compound) .
Crystallographic Analysis :
- Structural elucidation of such compounds typically employs programs like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of bond lengths, angles, and packing motifs .
’s amino derivative could act as a synthetic intermediate or a ligand for metal coordination .
Q & A
Basic: What experimental techniques are essential for characterizing the structural integrity of this compound?
Answer:
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy, nitrobenzoyl groups) and assess proton coupling patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thieno[3,4-d]pyridazine core, to validate stereoelectronic effects .
- High-Performance Liquid Chromatography (HPLC) : Determine purity (>95%) using reverse-phase columns with UV detection at λ = 254 nm .
- Elemental Analysis : Confirm molecular formula (CHNOS) with ≤0.4% deviation .
Table 1: Key Spectral Benchmarks
| Technique | Expected Observations |
|---|---|
| -NMR | δ 8.2–8.5 ppm (aromatic H from nitrobenzoyl), δ 4.3 ppm (ethyl ester quartet) |
| IR | 1720 cm (ester C=O), 1650 cm (amide C=O) |
| X-ray | Dihedral angle ~15° between thieno and pyridazine rings |
Advanced: How can computational methods enhance the optimization of its synthetic pathway?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
- Identify Rate-Limiting Steps : Simulate transition states for cyclization reactions in the thieno-pyridazine core formation .
- Predict Solvent Effects : Use COSMO-RS models to evaluate solvent polarity impacts on nitrobenzoylation yield .
- Optimize Catalysts : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling using molecular docking simulations .
Methodology:
Perform a Design of Experiments (DoE) with variables (temperature, solvent, catalyst loading).
Validate computational predictions with small-scale reactions (≤1 mmol).
Refine parameters using response surface modeling .
Table 2: DoE Variables and Responses
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 105°C |
| Solvent | DMF, THF, Toluene | DMF |
| Catalyst (Pd) | 2–5 mol% | 3.5 mol% |
Basic: What parameters ensure reproducibility in synthesizing this compound?
Answer:
Critical parameters include:
- Reaction Temperature : Maintain 105°C during cyclization to avoid side-product formation (e.g., decarboxylation) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group during nitrobenzoylation to prevent undesired acylation .
- Workup Protocol : Precipitate the product in ice-cold ethanol to isolate crystalline solids (yield ≥65%) .
Advanced: How to resolve contradictions between computational and experimental spectroscopic data?
Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require:
Conformational Analysis : Use molecular dynamics (MD) to simulate solvent effects on rotamer populations .
Cross-Validation : Compare experimental IR stretches (e.g., C=O at 1720 cm) with vibrational frequency calculations .
Crystal Packing Effects : Account for intermolecular H-bonding in X-ray structures that may shift NMR signals .
Case Example:
If experimental -NMR shows downfield shifts not predicted by DFT, re-optimize the structure with explicit solvent molecules (e.g., DMSO) in the computational model .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Prioritize assays aligned with the compound’s structural motifs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) due to the pyridazine core’s ATP-mimetic potential .
- Antimicrobial Activity : Use microdilution assays (MIC ≤ 50 µg/mL) against Gram-positive bacteria .
- Cytotoxicity : Evaluate IC in HeLa cells via MTT assay, noting apoptosis markers at ≥10 µM .
Advanced: What strategies address low yield in the final cyclization step?
Answer:
Low yield (<50%) may arise from steric hindrance or poor leaving-group activation. Mitigate by:
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min, enhancing thermal efficiency .
- Additive Screening : Introduce KI (5 mol%) to stabilize intermediates during ring closure .
- High-Throughput Screening (HTS) : Test 96 solvent/ligand combinations to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
